ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Impurity Profile Analysis
The determination of the impurity profile of related compounds has been a significant application in scientific research. For instance, ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a drug substance developed for the chronic oral treatment of thrombotic disorders, underwent detailed impurity profile analysis using liquid chromatography-mass spectrometry (LC-MS). This study was critical for identifying and characterizing unknown byproducts occurring during synthesis and scale-up, demonstrating the importance of impurity profile analysis in ensuring drug purity and safety (Thomasberger, Engel, & Feige, 1999).
Synthesis and Radiolabeling for Imaging and Antimicrobial Applications
Another noteworthy application involves the synthesis and radiolabeling of novel compounds for potential use in medical imaging and antimicrobial treatments. For example, a new dipeptide derivative was synthesized and successfully radiolabeled with iodine-125. This compound exhibited significant antimicrobial activity and, as a radiolabeled derivative, showed promise as a new imaging agent for brain SPECT due to its high brain uptake and good in vitro and in vivo stability. Such research illustrates the dual utility of these compounds in both therapeutic and diagnostic contexts (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).
Process Improvement for Production Efficiency
Improving the synthesis process for related chemical compounds is another crucial area of research. By optimizing the synthesis steps for compounds like ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, researchers have managed to simplify operations and reduce production costs significantly. Such improvements not only enhance yield but also contribute to more sustainable and economically viable production methods (Jing, 2003).
Development of Antioxidative and Anti-inflammatory Compounds
Research on the antioxidative and anti-inflammatory properties of compounds derived from natural sources, such as seaweeds, has also been explored. Compounds with highly oxygenated carbon skeletons have shown significant antioxidative activity and a safer profile compared to synthetic nonsteroidal anti-inflammatory drugs (NSAIDs), indicating their potential for therapeutic use in managing inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-3-28-17(26)11-21-16(25)12-29-19-23-22-18(24(19)8-9-27-2)14-10-20-15-7-5-4-6-13(14)15/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMPJRZLRRVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.